1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-4-(triazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2S/c15-14-4-2-1-3-12(14)11-22(20,21)18-8-5-13(6-9-18)19-10-7-16-17-19/h1-4,7,10,13H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWCTTBRRPKVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps:
Formation of the 1H-1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves an alkyne and an azide to form the triazole ring.
Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions or reductive amination.
Attachment of the 2-fluorobenzylsulfonyl group: This step typically involves sulfonylation reactions where the piperidine nitrogen is reacted with a sulfonyl chloride derivative of 2-fluorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
1-((1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylic Acid
- Structural Difference : Replaces the sulfonyl group with a carboxylic acid and positions the triazole at the 5-position.
Methyl 1-(4-(4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)piperidine-4-carboxylate
- Structural Difference : Features a tert-butylphenyl-triazole-benzyl-piperidine scaffold with a carboxylate ester.
- Impact : The bulky tert-butyl group increases steric hindrance, possibly affecting target binding, while the ester improves bioavailability through prodrug activation .
Research Findings and Implications
Synthetic Efficiency : The target compound’s triazole ring benefits from CuAAC, a regioselective and high-yielding method validated in peptide-triazole conjugates .
Halogen Effects : Chloro/fluoro substitutions in analogues (e.g., 3-chloro-4-fluorophenyl) improve binding but require solubility optimization via formulation .
Prodrug Potential: Ester derivatives (e.g., methyl carboxylates) demonstrate how prodrug strategies can enhance bioavailability, a consideration for future modifications of the target compound .
Biological Activity
The compound 1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of 1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can be described as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 334.39 g/mol
The presence of the triazole moiety and the sulfonyl group contributes to its biological activity by enhancing interactions with biological targets.
Research indicates that compounds with triazole and piperidine structures often exhibit significant biological activities due to their ability to interact with various biochemical pathways. The triazole ring is known for its role in:
- Antifungal Activity : Triazoles are commonly used in antifungal therapies due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
- Antitumor Effects : Some derivatives have shown promise in inducing apoptosis in cancer cells by disrupting cell cycle progression.
Antifungal Activity
A study highlighted the antifungal properties of piperidine-based triazole derivatives against Candida auris, a pathogenic yeast resistant to multiple antifungal agents. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, demonstrating potent antifungal activity . The mechanism involved disruption of the fungal cell membrane and induction of apoptotic pathways.
Antibacterial Activity
The antibacterial potential of similar compounds has been documented. For instance, derivatives containing piperidine and sulfonyl groups displayed moderate to strong antibacterial effects against various strains such as Salmonella typhi and Staphylococcus aureus . The compounds were evaluated for their ability to inhibit bacterial growth, with some demonstrating IC50 values as low as 0.63 μg/mL against specific bacterial enzymes .
Case Study 1: Antifungal Efficacy Against Candida auris
In a controlled study, six novel piperidine-based triazole derivatives were synthesized and tested against clinical isolates of C. auris. The results indicated that compounds pta1, pta2, and pta3 not only inhibited fungal growth but also induced significant cell cycle arrest in the S-phase, confirming their potential as therapeutic agents against resistant fungal infections .
Case Study 2: Antibacterial Screening
Another study focused on the synthesis and evaluation of piperidine derivatives for antibacterial activity. The compounds were screened against several bacterial strains and demonstrated varying degrees of activity. Notably, some derivatives showed strong inhibition against urease enzymes, which are crucial for bacterial survival .
Summary of Findings
| Activity Type | Tested Compound(s) | MIC (μg/mL) | Mechanism |
|---|---|---|---|
| Antifungal | Piperidine-triazole derivatives (pta1-pta3) | 0.24 - 0.97 | Cell membrane disruption, apoptosis induction |
| Antibacterial | Piperidine-sulfonyl derivatives | 0.63 - >10 | Enzyme inhibition (urease), bacterial growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
